5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine is a triazolopyridine derivative featuring a methyl group at the 5-position of the pyridine ring. Its molecular formula is C₇H₈N₄ (molecular weight: 148.17 g/mol) . Triazolopyridines are heterocyclic compounds with a fused triazole and pyridine ring system, known for diverse biochemical applications, including enzyme inhibition and receptor modulation . The methyl substituent enhances lipophilicity and may influence electronic properties, affecting binding interactions in pharmacological contexts .
Properties
CAS No. |
5595-15-3 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3,(H2,8,10) |
InChI Key |
YPKWGJNGPQESDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps
Formation of Pyridinium Betaines :
- Pyridinium betaines are prepared by treating pyridyl thiosemicarbazides with dicyclohexylcarbodiimide (DCC). This intermediate undergoes cyclization to form the triazolo-pyridine core.
- For example, 2-pyridyl-4-phenylthiosemicarbazides react with DCC to yield betaines, which are subsequently converted to triazolo derivatives.
Specific Methodologies
Method A: Cyclization of Thiosemicarbazides
- Reactants : Thiosemicarbazides and dicyclohexylcarbodiimide (DCC).
- Conditions : Reaction performed under mild heating.
- Outcome : Formation of pyridinium betaines followed by cyclization into the triazolo-pyridine structure.
Method B: Coupling and Dehydration
- Reactants : Hydrazine derivatives coupled with pyridine-based acids.
- Conditions :
- Coupling performed in water-rich solvents at pH ≥ 7.
- Dehydration using phosphorus-based dehydrating agents or bases.
- Outcome : High-purity product (>95%) isolated as a stable salt or monohydrate form.
Method C: Thermal Cyclization
- Reactants : Methiodides derived from pyridine derivatives.
- Conditions :
- Heating in solvents like toluene.
- Acidic degradation for purification.
- Outcome : Formation of enamines and subsequent conversion into the desired compound.
Optimized Reaction Conditions
To ensure high yield and purity, the following parameters are recommended:
- Temperature Control : Reactions should be performed at moderate temperatures to prevent decomposition.
- Solvent Selection : Solvents like toluene or water-rich mixtures enhance reaction efficiency.
- Use of Catalysts/Dehydrating Agents : Phosphorus (V) compounds or bases facilitate dehydration steps effectively.
Experimental Data Table
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| Formation of Betaines | Pyridyl thiosemicarbazides + DCC | Heating at mild temperature | Pyridinium betaines |
| Cyclization | Methiodides | Heating in toluene | Enamines → Amine/Ketone mixture |
| Dehydration | Hydrazine derivatives | Phosphorus (V) dehydrating agents | Final triazolo-pyridine compound |
Challenges and Considerations
While synthesizing 5-Methyltriazolo[4,3-a]pyridin-3-amine:
- Ensure precise control over reaction conditions to avoid side reactions.
- Purification steps such as crystallization or acid degradation may be required for high-quality product isolation.
Chemical Reactions Analysis
Types of Reactions
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, oxides, and reduced derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Positional Isomerism: The 5- and 7-methyl isomers (C₇H₈N₄) exhibit identical molecular weights but distinct steric and electronic profiles due to methyl placement.
- Halogen Substitution : Chloro and fluoro groups at position 5 introduce electron-withdrawing effects, altering HOMO-LUMO gaps and hydrogen-bonding capacity compared to methyl .
- Ring Saturation : The tetrahydro derivative (saturated pyridine ring) increases flexibility and may enhance solubility but reduce aromatic conjugation .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The parent compound crystallizes in the P2₁/n space group with N–H···N hydrogen bonds stabilizing the lattice . Methyl or halogen substituents may disrupt or reinforce these interactions.
- Stokes shifts in the parent compound suggest significant structural reorganization upon excitation, which halogenated analogs may alter due to electronic effects .
- Methyl groups enhance stability via hyperconjugation and steric protection of reactive sites .
Biological Activity
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure, characterized by its molecular formula and a molecular weight of approximately 148.16 g/mol. It is identified by the CAS number 4926-18-5. The unique structural arrangement allows for various interactions with biological targets, making it significant in medicinal chemistry.
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibits biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their function. This mechanism is crucial in antiviral and antimicrobial activities.
- Receptor Interaction : It modulates signal transduction pathways by interacting with receptors on cell surfaces, affecting cellular responses and potentially leading to therapeutic effects.
Antiviral Activity
Research indicates that 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine has demonstrated antiviral properties against several viruses. For instance:
- Inhibition of Viral Replication : Studies have shown that this compound can inhibit specific enzymes involved in viral replication processes. Its effectiveness against viruses such as influenza and HIV has been documented in various assays.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties:
- Bacterial Inhibition : It has been shown to inhibit the growth of certain bacteria by targeting their metabolic pathways. The mechanism often involves interference with bacterial enzyme functions critical for survival.
Structure-Activity Relationships (SAR)
The SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increases lipophilicity and cellular uptake |
| Substitution at N-position | Enhances binding affinity to target enzymes |
These modifications can lead to improved potency and selectivity against specific biological targets.
Case Studies
Several studies have investigated the efficacy of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine in various models:
- In Vitro Studies : A study reported an EC50 value of 2.1 μM against Cryptosporidium parvum, indicating moderate potency in inhibiting this pathogen .
- In Vivo Models : In animal models of infection, the compound demonstrated significant efficacy in reducing pathogen load and improving survival rates .
- Safety Profile : While showing promising activity, some studies noted potential cardiotoxicity linked to hERG channel inhibition at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
